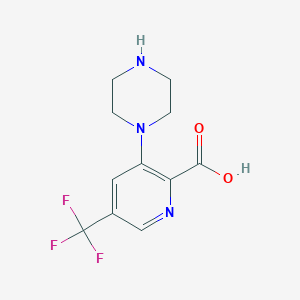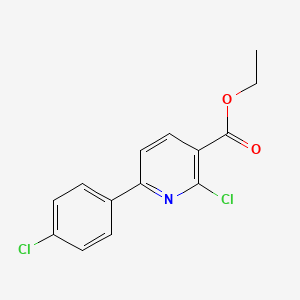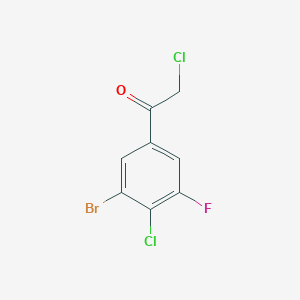
3'-Bromo-4'-chloro-5'-fluorophenacyl chloride
Overview
Description
3’-Bromo-4’-chloro-5’-fluorophenacyl chloride: is an organic compound that belongs to the class of phenacyl halides It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenacyl chloride structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Bromo-4’-chloro-5’-fluorophenacyl chloride typically involves the halogenation of a phenacyl chloride precursor. One common method is the sequential halogenation of 4-chloroacetophenone. The process involves:
Bromination: 4-chloroacetophenone is first brominated using bromine or a brominating agent such as pyridine hydrobromide perbromide.
Fluorination: The brominated intermediate is then fluorinated using a fluorinating agent like potassium fluoride or cesium fluoride under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve similar halogenation steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvents such as acetic acid or dimethylformamide may be used to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 3’-Bromo-4’-chloro-5’-fluorophenacyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The halogen atoms (bromine, chlorine, and fluorine) can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The phenacyl chloride moiety can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced by aryl or alkyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide, sodium thiolate, or primary amines in solvents like ethanol or dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in solvents like tetrahydrofuran or ethanol.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products such as amides, ethers, or thioethers.
Oxidation Products: Corresponding ketones or carboxylic acids.
Reduction Products: Corresponding alcohols or hydrocarbons.
Scientific Research Applications
Chemistry: 3’-Bromo-4’-chloro-5’-fluorophenacyl chloride is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to modify biomolecules through halogenation reactions. It is also used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: The compound’s derivatives have potential applications in medicinal chemistry, particularly in the development of anti-inflammatory and anticancer agents. Its unique halogenation pattern can enhance the bioactivity and selectivity of drug candidates.
Industry: In the industrial sector, 3’-Bromo-4’-chloro-5’-fluorophenacyl chloride is used in the production of specialty chemicals, dyes, and polymers. Its reactivity makes it valuable in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 3’-Bromo-4’-chloro-5’-fluorophenacyl chloride involves its ability to undergo nucleophilic substitution reactions. The halogen atoms (bromine, chlorine, and fluorine) can be displaced by nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in various synthetic applications to introduce functional groups into organic molecules.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can inhibit enzymes by reacting with nucleophilic residues in the active site, leading to enzyme inactivation.
Signal Transduction Pathways: Its derivatives can modulate signal transduction pathways by interacting with specific receptors or proteins.
Comparison with Similar Compounds
- 4-Bromo-3-fluorobenzenesulfonyl chloride
- 2-Chloro-4-fluoroacetophenone
- 3-Bromo-4-fluorophenacyl bromide
Comparison: 3’-Bromo-4’-chloro-5’-fluorophenacyl chloride is unique due to the presence of three different halogen atoms on the phenacyl chloride structure. This unique halogenation pattern imparts distinct reactivity and selectivity in chemical reactions compared to similar compounds. For example, 4-Bromo-3-fluorobenzenesulfonyl chloride lacks the chlorine atom, which can affect its reactivity and applications. Similarly, 2-Chloro-4-fluoroacetophenone and 3-Bromo-4-fluorophenacyl bromide have different halogenation patterns, leading to variations in their chemical behavior and uses.
Properties
IUPAC Name |
1-(3-bromo-4-chloro-5-fluorophenyl)-2-chloroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrCl2FO/c9-5-1-4(7(13)3-10)2-6(12)8(5)11/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFTRVUHPQJUIJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Cl)Br)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrCl2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


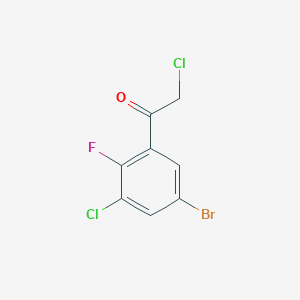
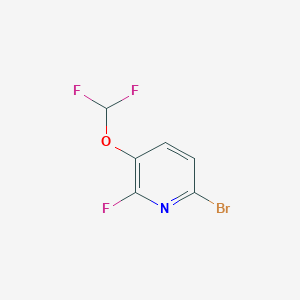
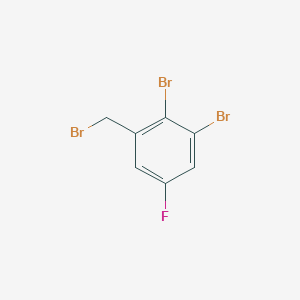
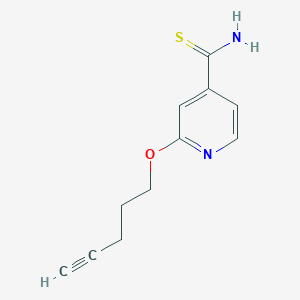
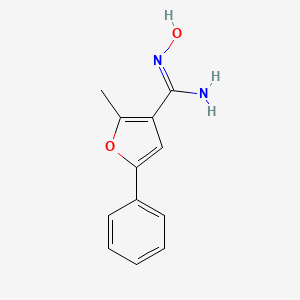
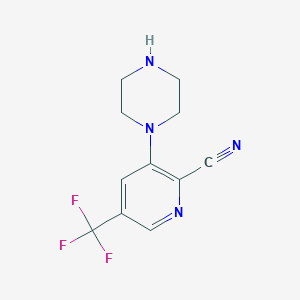


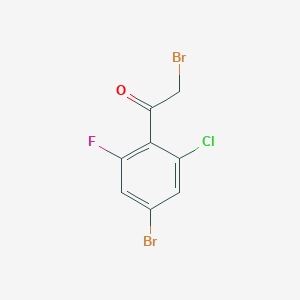
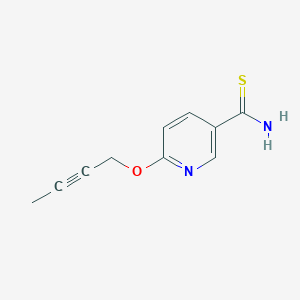
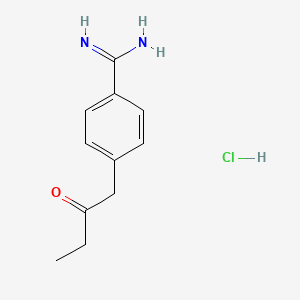
![(6-Chloroimidazo[1,2-b]pyridazin-3-yl)(pyridin-2-yl)methanone](/img/structure/B1411080.png)
